Enzymatic Inhibition Profile: HDAC6 Affinity of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate exhibits a measurable, though weak, binding affinity for histone deacetylase 6 (HDAC6) with a dissociation constant (Kd) of 5,400 nM, as determined by a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate [1]. This affinity, while not potent enough for therapeutic candidacy, provides a crucial selectivity baseline. It allows researchers to use this compound as a starting point for structural optimization and as a 'cold' control probe to differentiate HDAC6 engagement from more potent and selective inhibitors like Tubastatin A, which can have sub-micromolar IC50 values [1].
| Evidence Dimension | Binding Affinity to HDAC6 (Kd) |
|---|---|
| Target Compound Data | 5,400 nM |
| Comparator Or Baseline | Potent, selective HDAC6 inhibitors (e.g., Tubastatin A) have reported IC50 values often <100 nM. |
| Quantified Difference | >54-fold weaker affinity |
| Conditions | Inhibition of recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate in a fluorogenic enzymatic assay [1]. |
Why This Matters
This data confirms the compound's defined, low-affinity interaction with HDAC6, establishing its utility as a negative control or a starting scaffold for rational drug design, thereby justifying its procurement over analogs with unknown or uncharacterized binding profiles.
- [1] BindingDB. (n.d.). BDBM50361259 CHEMBL1934901 Affinity Data. Retrieved from https://w.bindingdb.org View Source
